D-Malic acid

説明

(R)-Malate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-malate has been reported in Vaccinium macrocarpon, Arabidopsis thaliana, and other organisms with data available.

Structure

3D Structure

特性

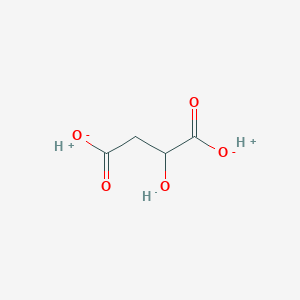

IUPAC Name |

(2R)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892496 | |

| Record name | (+)-Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | D-(+)-Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

364 mg/mL at 20 °C | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

636-61-3 | |

| Record name | D-Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Malic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Malic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P750Y95K96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 °C | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

D-Malic Acid: A Technical Guide to its Natural Abundance, Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-malic acid, focusing on its natural abundance, sources, and the analytical methodologies used for its detection and quantification. While its enantiomer, L-malic acid, is a ubiquitous natural product central to metabolism, this compound is comparatively rare in nature. This document consolidates available quantitative data, details experimental protocols, and illustrates relevant biochemical and analytical pathways.

Natural Abundance and Sources of this compound

L-malic acid is the naturally occurring stereoisomer found in a wide variety of fruits and vegetables, where it contributes to their characteristic tart taste. It is a key intermediate in the citric acid cycle in all living organisms. In contrast, this compound is often referred to as the "unnatural" enantiomer and its presence in natural products is minimal.

The primary source of this compound in commercial products is through the chemical synthesis of DL-malic acid, which results in a racemic mixture of both D- and L-enantiomers. This synthetic DL-malic acid is frequently used as a food acidulant.

While generally absent from higher plants and animals, certain microorganisms have been shown to produce or metabolize this compound. For instance, bacteria such as Pseudomonas putida and Pseudomonas fluorescens, as well as some yeast strains, can utilize this compound as a sole carbon source. Some fermentation processes may also lead to the formation of small quantities of this compound.

Quantitative Data on this compound Abundance

The following table summarizes the available quantitative data for this compound in various sources. It is important to note that in most natural, unprocessed foods, the concentration of this compound is below the limit of detection of common analytical methods. Its presence in processed foods and beverages is typically an indicator of the addition of synthetic DL-malic acid.

| Source Category | Specific Source | This compound Concentration | Analytical Method |

| Fruits & Fruit Juices | Apple Juice (unadulterated) | Typically < 10 mg/L (at or near the detection limit) | Chiral HPLC |

| Pear Juice (unadulterated) | Not typically detected | Chiral HPLC | |

| Concord Grape Juice (unadulterated) | Not typically detected | Chiral HPLC | |

| Fermented Beverages | Wine | Can be present, especially if synthetic DL-malic acid is added for acidification. Natural levels are generally very low. | Enzymatic Assay, Chiral HPLC |

| Beer | Low levels may be present from fermentation byproducts or adjuncts. | HPLC | |

| Microorganisms | Ustilago sphaerogena | Can produce this compound from maleic acid in resting cell systems. Specific concentrations in broth vary with conditions. | HPLC |

| Pseudomonas fluorescens | Utilizes this compound; intracellular concentrations are transient. | Enzymatic Assays |

Experimental Protocols for this compound Determination

Accurate quantification of this compound requires methods that can distinguish between its D- and L-enantiomers. The two primary approaches are enzymatic assays and chiral high-performance liquid chromatography (HPLC).

Enzymatic Determination of this compound

This method relies on the specific enzymatic activity of D-malate dehydrogenase (D-MDH), which catalyzes the oxidation of this compound to oxaloacetate in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting increase in NADH is measured spectrophotometrically and is directly proportional to the this compound concentration.

Principle: this compound + NAD⁺ --(D-Malate Dehydrogenase)--> Oxaloacetate + NADH + H⁺

Reagents:

-

Buffer Solution: 1 M Glycylglycine buffer, pH 8.0, containing 0.5 M KCl and 0.5 M MgCl₂.

-

NAD⁺ Solution: 250 mg NAD⁺ dissolved in 11 mL of distilled water.

-

D-Malate Dehydrogenase (D-MDH) Suspension: Approximately 374 U/mL.

-

This compound Standard Solution: 0.20 mg/mL.

Procedure:

-

Sample Preparation:

-

For wine and fruit juices, adjust the pH to approximately 7-8 with KOH.

-

Treat with polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.

-

Filter the sample to obtain a clear solution.

-

Dilute the sample so that the this compound concentration falls within the linear range of the assay (typically 0.5 to 40 µg per assay).

-

-

Assay:

-

Pipette buffer, NAD⁺ solution, and the prepared sample into a cuvette.

-

Measure the initial absorbance (A₁) at 340 nm.

-

Add D-MDH suspension to initiate the reaction.

-

Incubate at room temperature (approximately 25°C) for approximately 6 minutes, or until the reaction is complete.

-

Measure the final absorbance (A₂) at 340 nm.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A₂ - A₁).

-

The concentration of this compound is calculated using the molar extinction coefficient of NADH and the sample volume.

-

Chiral HPLC Determination of D- and L-Malic Acid

This method allows for the simultaneous separation and quantification of both D- and L-malic acid enantiomers. A common approach involves pre-column derivatization with a chiral reagent, followed by separation on a standard reversed-phase HPLC column.

Principle: The carboxyl groups of D- and L-malic acid are derivatized with a chiral reagent, such as (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomers. These diastereomers have different physical properties and can be separated by chromatography on a non-chiral stationary phase.

Reagents and Materials:

-

Derivatization Reagents: (R)-1-(1-naphthyl)ethylamine ((R)-NEA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysuccinimide (NHS).

-

HPLC Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate with 20 mM sodium heptanesulfonate, pH adjusted to 2.80).

-

Detector: UV detector set at an appropriate wavelength for the derivatizing agent (e.g., 225 nm for (R)-NEA derivatives).

Procedure:

-

Sample Preparation:

-

Filter the sample through a 0.45 µm filter.

-

-

Derivatization:

-

To an aliquot of the sample, add EDC and NHS to activate the carboxyl groups of malic acid.

-

Add the chiral derivatizing reagent ((R)-NEA).

-

Allow the reaction to proceed under controlled temperature and time to form the diastereomeric derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the diastereomers using the specified mobile phase under isocratic conditions.

-

Detect the separated derivatives using the UV detector.

-

-

Quantification:

-

Identify the peaks for the D- and L-malic acid derivatives based on the retention times of derivatized standards.

-

Quantify the concentration of each enantiomer by comparing the peak areas to a calibration curve prepared with known concentrations of D- and L-malic acid standards.

-

Signaling and Metabolic Pathways

Given that this compound is not a common natural metabolite, there are no known dedicated signaling pathways involving this molecule in higher organisms. However, in microorganisms capable of its metabolism, it enters specific catabolic pathways.

This compound Metabolism in Pseudomonas fluorescens

Pseudomonas fluorescens can utilize this compound as a carbon and energy source. This involves the enzyme D-malic enzyme, which catalyzes the oxidative decarboxylation of D-malate to pyruvate.

Metabolic Steps: this compound + NAD⁺ --(D-Malic Enzyme)--> Pyruvate + CO₂ + NADH + H⁺

Pyruvate can then enter central metabolic pathways such as the Krebs cycle to generate energy and biosynthetic precursors.

Visualizations

The following diagrams illustrate the experimental workflows and the metabolic pathway described above.

Caption: Workflow for the enzymatic determination of this compound.

Caption: Workflow for chiral HPLC analysis of D- and L-malic acid.

Caption: Metabolic pathway of this compound in Pseudomonas fluorescens.

The Stereospecific Landscape of D-Malic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Malic acid, a dicarboxylic acid integral to cellular metabolism, exists as two stereoisomers: L-malic acid and D-malic acid. While L-malic acid is the naturally abundant and biologically active form, playing a crucial role in the Krebs cycle, its enantiomer, this compound, is rare in nature and its physiological significance is less understood.[1][2] This technical guide provides an in-depth exploration of the stereospecific properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its unique chemical and physical characteristics, its role in asymmetric synthesis, and its distinct interactions within biological systems.

Physicochemical and Stereospecific Properties

This compound, the (R)-enantiomer of malic acid, exhibits distinct physical properties compared to its L-counterpart and the racemic DL-mixture. These differences are critical for its separation, identification, and application in chiral synthesis.

| Property | This compound | L-Malic Acid | DL-Malic Acid |

| CAS Number | 636-61-3 | 97-67-6 | 6915-15-7 |

| Molecular Formula | C₄H₆O₅ | C₄H₆O₅ | C₄H₆O₅ |

| Molecular Weight | 134.09 g/mol | 134.09 g/mol | 134.09 g/mol |

| Melting Point | 98-102 °C[3] | 99-100 °C | 131-133 °C[4] |

| Specific Rotation [α] | +2.2° (c=3, H₂O)[3] | -2.3° (c=8.5, H₂O) | 0° |

| Solubility | Soluble in water, methanol, ethanol, acetone, ether.[3] | Soluble in water, methanol, acetone, dioxane; insoluble in benzene. | Soluble in water, ethanol, dioxane, acetone; insoluble in benzene. |

| Appearance | White crystalline powder[3] | White crystalline powder | White or nearly white crystalline powder or granules[4] |

Stereospecific Synthesis and Resolution

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals and as a chiral building block.[5] While the industrial synthesis of malic acid typically yields a racemic mixture of DL-malic acid through the hydration of maleic anhydride, several methods exist for obtaining the pure D-enantiomer.[2][6]

Enzymatic Synthesis

One of the most efficient methods for producing this compound is through the enzymatic conversion of maleic acid. This process utilizes the stereospecificity of certain microbial enzymes. For instance, resting cells of the yeast Ustilago sphaerogena have been shown to convert maleic acid to this compound with a high optical purity of 97.3% enantiomeric excess (e.e.). This biotransformation is advantageous as it directly yields the desired enantiomer.

Chemical Resolution of DL-Malic Acid

Another common approach is the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent. For example, D,L-malic acid can be resolved using optically active 2-aminobutanol. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomer yields the enantiomerically pure D- or L-malic acid.[7]

Role in Asymmetric Synthesis

This compound serves as a valuable chiral pool starting material and a chiral auxiliary in asymmetric synthesis, a critical process in the development of stereochemically pure pharmaceuticals.[5]

-

Chiral Building Block: The inherent chirality of this compound can be directly incorporated into the carbon skeleton of a target molecule. This approach simplifies synthetic routes and enhances the yield of the desired enantiomer.[5]

-

Chiral Auxiliary: this compound can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the this compound auxiliary is cleaved, yielding the enantiomerically enriched product.[5]

Stereospecific Biochemical Interactions and Metabolism

The stereochemistry of malic acid profoundly influences its interaction with biological systems. While L-malic acid is a key intermediate in the Krebs cycle, the metabolic fate and biochemical effects of this compound are distinct.

Mammalian Metabolism

In mammals, this compound is metabolized more slowly than its L-enantiomer.[8] When a racemic mixture of DL-malic acid is consumed by rats, a slightly larger amount of the D-enantiomer is excreted in the urine unmetabolized.[9] This slower metabolism is particularly relevant in infants, where an accumulation of this compound can potentially lead to acidosis.[8]

Interaction with Enzymes and Transporters

This compound can act as a competitive inhibitor of L-malic acid transport across cell membranes.[1][10] Studies on the yeast Hansenula anomala have shown that this compound competitively inhibits the transport of succinic acid, suggesting that both enantiomers of malic acid utilize the same dicarboxylate transport system.[10]

The interaction of this compound with malate (B86768) dehydrogenase (MDH), a key enzyme in the Krebs cycle, is also stereospecific. While L-malic acid is the natural substrate for MDH, this compound can bind to the enzyme, particularly to its protonated form. This binding is favored at acidic pH values, in contrast to L-malic acid, which preferentially binds at alkaline pH.[11]

Cellular Respiration and Toxicity

While L-malic acid is a key substrate for cellular respiration, providing reducing equivalents for ATP production, the impact of this compound on this process is less direct. As a competitive inhibitor of L-malic acid transport into the mitochondria, high concentrations of this compound could potentially limit the availability of the natural substrate for the Krebs cycle.

Toxicological studies on malic acid have primarily focused on the DL-racemic mixture. These studies indicate that malic acid has low acute toxicity.[9] However, the slower metabolism of the D-enantiomer raises concerns about its potential for accumulation and adverse effects, particularly with chronic exposure or in individuals with compromised metabolic pathways.[8]

Experimental Protocols

Accurate quantification and differentiation of D- and L-malic acid are essential for quality control in the food and pharmaceutical industries, as well as for research purposes.

HPLC Method for Enantiomeric Separation

A common method for separating and quantifying D- and L-malic acid is through reversed-phase high-performance liquid chromatography (RP-HPLC) after pre-column derivatization with a chiral reagent.

Protocol:

-

Derivatization:

-

Activate the carboxyl groups of DL-malic acid using 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

React the activated malic acid with a chiral derivatizing agent, such as (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomeric derivatives.[1]

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Kromasil, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M KH₂PO₄) containing an ion-pairing agent (e.g., 20 mM sodium 1-heptanesulfonate), with the pH adjusted to approximately 2.8.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 225 nm.[1]

-

Column Temperature: 30°C.[1]

-

This method allows for the baseline separation of the diastereomeric derivatives, enabling accurate quantification of both D- and L-malic acid.

Enzymatic Assay for this compound

An alternative, highly specific method for the determination of this compound utilizes the enzyme D-malate dehydrogenase (D-MDH).

Principle: D-malate dehydrogenase catalyzes the oxidation of this compound to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of this compound in the sample.

Protocol:

-

Reagents:

-

Buffer solution (e.g., HEPES, pH 9.0).

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution.

-

D-malate dehydrogenase (D-MDH) enzyme solution.

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer and NAD⁺ solution.

-

Add the sample containing this compound.

-

Initiate the reaction by adding the D-MDH solution.

-

Monitor the increase in absorbance at 340 nm until the reaction is complete.

-

Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of NADH.

-

Conclusion

This compound, while structurally similar to its L-enantiomer, possesses a unique set of stereospecific properties that dictate its synthesis, analytical determination, and biological interactions. For researchers and professionals in drug development, understanding these nuances is paramount. Its utility as a chiral building block in asymmetric synthesis offers a powerful tool for creating stereochemically pure pharmaceuticals. However, its slower metabolism and potential for competitive inhibition of L-malic acid transport highlight the need for careful consideration of its stereoisomeric purity in any pharmaceutical or nutraceutical formulation. Further research into the specific metabolic pathways and toxicological profile of this compound in mammals will be crucial for fully elucidating its role and ensuring its safe and effective application.

References

- 1. scielo.br [scielo.br]

- 2. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malic acid - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Succinate Dehydrogenase by Malonic Acid Produces an “Excitotoxic” Lesion in Rat Striatum | Semantic Scholar [semanticscholar.org]

- 5. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0031518) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. ecommons.cornell.edu [ecommons.cornell.edu]

- 10. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Role of D-Malic Acid in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While L-malic acid is a ubiquitous intermediate in the central metabolism of most living organisms, its stereoisomer, D-malic acid, is less common in nature. However, a growing body of research reveals that this compound plays a significant, albeit more specialized, role in the microbial world. Certain microorganisms possess the enzymatic machinery to utilize this compound as a carbon and energy source, and in some cases, produce it. This technical guide provides an in-depth exploration of the biological role of this compound in microorganisms, focusing on its metabolic pathways, the enzymes involved, and the physiological implications for the organisms that metabolize it.

This compound Metabolism in Microorganisms

The primary metabolic pathway for this compound utilization in microorganisms involves its conversion to pyruvate (B1213749), a central metabolite that can enter various anabolic and catabolic pathways. This conversion is catalyzed by the key enzyme, D-malate dehydrogenase (decarboxylating).

Key Enzyme: D-Malate Dehydrogenase (decarboxylating)

-

Enzyme Commission (EC) Number: 1.1.1.83[1]

-

Reaction: D-malate + NAD⁺ → Pyruvate + CO₂ + NADH + H⁺[1]

-

Cofactor: NAD⁺[1]

-

Function: This enzyme catalyzes the NAD⁺-dependent oxidative decarboxylation of this compound to pyruvate and carbon dioxide, with the concomitant reduction of NAD⁺ to NADH.

Metabolic Pathway and Integration with Central Metabolism

The pyruvate generated from this compound metabolism is a critical node in cellular metabolism, linking this pathway to:

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate can be converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle for energy production.

-

Gluconeogenesis: Pyruvate can be a substrate for the synthesis of glucose and other essential biomass precursors.[2]

-

Amino Acid Biosynthesis: Pyruvate is a precursor for the synthesis of several amino acids, including alanine, valine, and leucine.

Microorganisms Utilizing this compound

Several microorganisms have been identified that can utilize this compound as a sole carbon source. These are primarily bacteria, with some yeasts also showing this capability.

| Microorganism | Phylum/Class | Reference |

| Pseudomonas putida | Gammaproteobacteria | [3] |

| Pseudomonas fluorescens | Gammaproteobacteria | [3][4] |

| Pseudomonas aeruginosa | Gammaproteobacteria | [3] |

| Klebsiella aerogenes | Gammaproteobacteria | [3] |

| Arthrobacter sp. MCI2612 | Actinomycetota | [5] |

| Hansenula anomala (yeast) | Ascomycota | [6] |

Quantitative Data

Enzyme Kinetics of D-Malate Dehydrogenase (decarboxylating) from Pseudomonas fluorescens

| Parameter | Value | Reference |

| Km for D-malate | 0.3 mM | [7] |

| Km for NAD⁺ | 0.08 mM | [7] |

| Optimal pH | 8.1 - 8.8 | [7] |

| Specific Activity | 4-5 U/mg | [7] |

Microbial Growth on this compound

While specific growth rates and biomass yields on this compound are not extensively reported in the literature, studies have demonstrated that microorganisms like Pseudomonas species can be effectively cultivated using this compound as the sole carbon source.[3][8] The ability of these organisms to thrive on this substrate indicates an efficient transport and metabolic pathway. For instance, in Hansenula anomala, a dicarboxylate transport system is induced by growth on DL-malic acid, which also transports this compound.[6][9]

Signaling and Regulatory Roles

The role of this compound as a signaling molecule in microorganisms is an emerging area of research with limited current data. However, studies on its stereoisomer, L-malic acid, provide intriguing possibilities. L-malic acid has been identified as a signaling molecule in the DNA damage response (DDR) in Bacillus subtilis.[10] In this bacterium, L-malic acid, the product of fumarase, is required for the DDR and affects the levels and localization of the DDR protein RecN.[3][10] It is plausible that this compound could have similar, yet-to-be-discovered signaling roles in the microorganisms that specifically metabolize it. Further research is needed to investigate the potential of this compound to act as a signaling molecule in processes such as quorum sensing, biofilm formation, or inter-species communication.

Experimental Protocols

D-Malate Dehydrogenase (decarboxylating) Activity Assay

This protocol is adapted from the method described for the enzymatic determination of this compound.

Principle: The activity of D-malate dehydrogenase (decarboxylating) is determined by monitoring the rate of NADH formation, which is measured by the increase in absorbance at 340 nm.

Reagents:

-

HEPES buffer (1 M, pH 9.0)

-

NAD⁺ solution (approx. 210 mg lyophilized NAD⁺)

-

This compound solution (substrate)

-

Cell-free extract or purified enzyme solution

-

Double-distilled water

Procedure:

-

Reaction Mixture Preparation: In a 1 cm path length cuvette, prepare the reaction mixture as follows:

-

1.00 mL HEPES buffer

-

0.10 mL NAD⁺ solution

-

1.70 mL Double-distilled water

-

0.10 mL this compound solution

-

-

Blank Measurement: Prepare a blank cuvette containing all components except the enzyme solution (replace with buffer).

-

Initiation of Reaction: Add 0.05 mL of the cell-free extract or purified enzyme solution to the sample cuvette and mix immediately.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm for approximately 5-10 minutes at a constant temperature (e.g., 25°C).

-

Calculation of Activity: Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Generalized Protocol for Purification of D-Malate Dehydrogenase from Pseudomonas fluorescens

This protocol is a generalized procedure based on the methods described in the literature for the purification of D-malic enzyme.[4]

1. Cell Culture and Harvest:

-

Grow Pseudomonas fluorescens in a minimal medium containing this compound as the sole carbon source until the late exponential phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

2. Cell Lysis and Crude Extract Preparation:

-

Resuspend the cell pellet in the lysis buffer containing protease inhibitors.

-

Disrupt the cells using methods such as sonication or French press.

-

Centrifuge the lysate at high speed to remove cell debris and obtain the crude cell-free extract.

3. Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Perform a fractional precipitation of the crude extract with ammonium sulfate to enrich for D-malate dehydrogenase. The enzyme is expected to precipitate at a specific saturation range.

-

Collect the precipitate by centrifugation and redissolve it in a minimal volume of buffer.

4. Chromatographic Purification:

-

Ion-Exchange Chromatography: Apply the redissolved protein fraction to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., NaCl).

-

Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.

-

Affinity Chromatography (Optional): For higher purity, an affinity chromatography step using a ligand that specifically binds to dehydrogenases (e.g., Cibacron Blue) can be employed.

5. Purity Analysis:

-

Assess the purity of the final enzyme preparation at each step using SDS-PAGE.

-

Determine the specific activity of the purified enzyme.

Conclusion and Future Directions

The biological role of this compound in microorganisms, while not as universally central as that of its L-isomer, is a fascinating area of microbial metabolism. The ability of certain microorganisms to utilize this compound as a sole carbon source highlights their metabolic versatility. The key enzyme, D-malate dehydrogenase (decarboxylating), provides a direct link to the central metabolic pathway of pyruvate.

Future research should focus on several key areas:

-

Quantitative Growth Studies: Detailed analysis of the growth kinetics of various microorganisms on this compound to better understand its efficiency as a carbon source.

-

Genetic Regulation: Elucidation of the genes and regulatory networks that control the expression of D-malate dehydrogenase and associated transport proteins.

-

Signaling Functions: Investigation into the potential role of this compound as a signaling molecule in microbial communication and other cellular processes.

-

Biotechnological Applications: Exploring the potential of this compound and the enzymes that metabolize it in various biotechnological and industrial applications.

This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in microorganisms. It is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development, stimulating further investigation into this intriguing area of microbial metabolism.

References

- 1. Purification and properties of malate dehydrogenase from Pseudomonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PathBank [pathbank.org]

- 3. Bacterial fumarase and L-malic acid are evolutionary ancient components of the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Malate dehydrogenase from Pseudomonas fluorescens UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial production of D-malate from maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-Malic enzyme of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of l-Malate and d-Malate by a Species of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transport of malic acid and other dicarboxylic acids in the yeast Hansenula anomala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial fumarase and L-malic acid are evolutionary ancient components of the DNA damage response | eLife [elifesciences.org]

A Deep Dive into the Stereochemistry of D- and L-Malic Acid: A Technical Guide for Researchers

Introduction

Malic acid, a dicarboxylic acid naturally present in various fruits, plays a central role in biochemistry and is widely utilized in the food, pharmaceutical, and chemical industries.[1][2] Its molecular structure possesses a chiral center, giving rise to two stereoisomeric forms: D-malic acid and L-malic acid. This technical guide provides an in-depth exploration of the stereochemistry of these enantiomers, tailored for researchers, scientists, and drug development professionals. The document will cover their distinct physicochemical properties, biological significance, and the analytical techniques employed for their separation and characterization.

Stereochemistry and Physicochemical Properties

The spatial arrangement of the hydroxyl group on the chiral carbon atom dictates the D- or L-configuration of malic acid, leading to distinct optical activities and other physical properties. L-malic acid is the naturally occurring isomer, while the synthetic variant is typically a racemic mixture of both D- and L-forms, known as DL-malic acid.[1][3]

A comprehensive summary of the key physicochemical properties of this compound, L-malic acid, and the racemic DL-malic acid is presented in Table 1.

| Property | This compound | L-Malic Acid | DL-Malic Acid |

| Synonyms | (R)-(+)-hydroxybutanedioic acid | (S)-(-)-hydroxybutanedioic acid, Apple acid | (±)-Malic acid, 2-Hydroxysuccinic acid |

| CAS Number | 636-61-3 | 97-67-6 | 6915-15-7 |

| Molecular Formula | C₄H₆O₅ | C₄H₆O₅ | C₄H₆O₅ |

| Molecular Weight | 134.09 g/mol | 134.09 g/mol | 134.09 g/mol |

| Melting Point | 98-102 °C[4] | 99-101 °C[5] | 131-133 °C[6] |

| Specific Rotation ([α]D) | +2.92°[3] | -2.3° (c=8.5, H₂O)[3] | 0° |

| pKa₁ | ~3.40 | 3.40[5] | 3.40[1] |

| pKa₂ | ~5.05 | 5.05[5] | 5.20[1] |

| Density | 1.595 g/cm³[3] | 1.595 g/cm³[3] | 1.601 g/cm³[3] |

| Solubility in Water (20°C) | Soluble[3] | 36.3 g/100g [7] | 55.8 g/100g [6] |

| Solubility in Ethanol (20°C) | Soluble[4] | 45.53 g/100g [6] | 45.53 g/100g [6] |

| Solubility in Acetone (20°C) | Soluble[4] | 17.75 g/100g [6] | 17.75 g/100g [6] |

| Solubility in Diethyl Ether (20°C) | Soluble[4] | 0.84 g/100g [6] | 0.84 g/100g [6] |

| Solubility in Benzene | Insoluble[3] | Insoluble[3] | Insoluble[6] |

Biological Significance and Signaling Pathways

The biological roles of the two enantiomers of malic acid are distinctly different. L-malic acid is a crucial intermediate in several metabolic pathways, most notably the citric acid (TCA) cycle and gluconeogenesis.[1][8] In the TCA cycle, L-malate is formed from fumarate (B1241708) and is subsequently oxidized to oxaloacetate.[1] Beyond its metabolic functions, L-malic acid is emerging as a multifunctional signaling molecule involved in energy metabolism, redox balance, and cellular signaling.[9]

This compound, in contrast, is not typically found in higher organisms and its biological role is less defined.[3] However, it can be produced by some microorganisms and is used in certain industrial and pharmaceutical applications.[3][10]

Synthesis and Resolution of Enantiomers

Synthesis of L-Malic Acid

Enantiomerically pure L-malic acid is primarily produced through the enzymatic hydration of fumaric acid using the enzyme fumarase.[2][11] This biocatalytic process is highly stereospecific and is the preferred method for industrial production of L-malic acid.[11]

Synthesis of this compound

This compound can be synthesized from maleic acid by certain microorganisms, such as Ustilago sphaerogena, which possess the enzyme maleate (B1232345) hydratase that stereospecifically hydrates maleic acid to this compound.[10] Chemical synthesis routes, for instance from L-aspartic acid, have also been developed.[12]

Chiral Resolution of DL-Malic Acid

The racemic mixture of DL-malic acid, typically produced by the hydration of maleic anhydride, can be separated into its constituent enantiomers through chiral resolution.[1][3] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine, followed by fractional crystallization.[13]

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation of D- and L-malic acid after pre-column derivatization.[14][15]

Materials:

-

DL-malic acid standard

-

L-malic acid sample

-

(R)-1-(1-naphthyl)ethylamine ((R)-NEA)

-

1-Hydroxybenzotriazole (HOBT)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Sodium heptanesulfonate

-

Phosphoric acid

-

Kromasil C18 column (or equivalent)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a 0.01 mol/L potassium dihydrogen phosphate solution containing 20 mmol/L sodium heptanesulfonate. Adjust the pH to 2.80 with phosphoric acid. The mobile phase consists of acetonitrile and this buffer at a ratio of 45:55 (v/v).[16]

-

Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of (R)-NEA in acetonitrile.

-

Sample and Standard Preparation:

-

Prepare a standard solution of DL-malic acid in water.

-

Prepare the L-malic acid sample solution in water.

-

-

Derivatization Procedure:

-

To 100 µL of the malic acid solution, add 200 µL of HOBT solution and vortex.

-

Add 200 µL of EDC-HCl solution and vortex.

-

Add 100 µL of the (R)-NEA solution and vortex.

-

Incubate the mixture at 40°C for 2 hours.[15]

-

-

HPLC Analysis:

-

Set the column temperature to 30°C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 225 nm.[16]

-

Inject the derivatized standard and sample solutions into the HPLC system.

-

The D- and L-malic acid derivatives will be separated, allowing for their quantification.

-

Determination of Optical Rotation by Polarimetry

This protocol outlines the general procedure for measuring the optical rotation of a malic acid solution using a polarimeter.[17][18]

Materials:

-

Malic acid sample (D- or L-enantiomer)

-

Solvent (e.g., water, acetone)

-

Volumetric flask

-

Polarimeter

-

Polarimeter sample cell (e.g., 1 dm path length)

Procedure:

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.

-

Sample Preparation:

-

Accurately weigh a known amount of the malic acid sample.

-

Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to achieve a precise concentration (c), typically expressed in g/100 mL.[19]

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter.

-

Measure the observed rotation (α) of the solution. The instrument will display the angle by which the plane of polarized light is rotated.[17]

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation ([α]D) using the following formula: [α]D = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.[17]

-

-

The subscript 'D' refers to the sodium D-line (589 nm), the standard wavelength of light used for this measurement.

-

Applications in Drug Development and Research

The distinct stereochemistry of D- and L-malic acid is of significant interest in drug development and research. L-malic acid, being a natural component of human metabolism, is often preferred in pharmaceutical formulations and as a food additive.[2] this compound, on the other hand, can serve as a chiral building block in the asymmetric synthesis of complex chiral molecules, a critical aspect in the development of stereochemically pure drugs where a specific enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

A thorough understanding of the stereochemical differences between D- and L-malic acid is paramount for their effective application in research, drug development, and various industries. Their distinct physicochemical properties, biological roles, and methods of synthesis and analysis underscore the importance of chirality in the molecular world. This guide provides a comprehensive technical overview to aid researchers in their exploration and utilization of these versatile chiral molecules.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. malicacid.in [malicacid.in]

- 4. D(+)-Malic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. phexcom.com [phexcom.com]

- 6. DL -Malic acid ReagentPlus , = 99 6915-15-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. PathBank [pathbank.org]

- 9. l-malic acid: A multifunctional metabolite at the crossroads of redox signaling, microbial symbiosis, and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. D(+)-Malic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. Separation and determination of this compound enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 19. homework.study.com [homework.study.com]

Solubility Profile of D-Malic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of D-Malic acid in various solvents, catering to researchers, scientists, and professionals in drug development. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various fields, including pharmaceuticals, food science, and chemical synthesis. The following tables summarize the available quantitative solubility data in a range of common solvents. Data for both the D-enantiomer and the racemic DL-mixture are presented, as the latter is frequently used in solubility studies.

Table 1: Solubility of D-(+)-Malic Acid

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 364 mg/mL[1] |

| Water | Not Specified | 37.5 mg/mL (Sonication recommended)[2] |

| Ethanol | Not Specified | 37.5 mg/mL (Sonication recommended)[2] |

| DMSO | Not Specified | 60 mg/mL (Sonication recommended)[2] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 2 mg/mL (Sonication recommended)[2] |

Table 2: Solubility of DL-Malic Acid

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 55.8 g/100 g[3] |

| Water | 20 | 646.6 g/L[4] |

| Water | 25 | 592,000 mg/L[3] |

| Ethanol (95%) | 20 | 45.53 g/100 g[3] |

| Methanol | 20 | 82.70 g/100 g[3] |

| Acetone | 20 | 17-75 g/100 g[3] |

| Diethyl Ether | 20 | 0.84 g/100 g[3] |

| Dioxane | 20 | 22.70 g/100 g[3] |

| Ethanol | 25 | Freely soluble[2] |

| Water | 25 | Very soluble[2] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The most common methods cited in the literature for determining the solubility of malic acid are the static analytical (or equilibrium) method, followed by a quantitative analysis of the saturated solution. Below are detailed methodologies for two common analytical finishes: the gravimetric method and acid-base titration.

Isothermal Equilibrium Method

This is the foundational method for preparing a saturated solution at a specific temperature.

Apparatus:

-

Jacketed glass vessel or flask

-

Thermostatic water bath with temperature control (±0.1°C)

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Syringe with a filter (e.g., 0.45 µm PTFE or nylon)

Procedure:

-

An excess amount of this compound is added to a known volume or mass of the chosen solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The temperature of the circulating fluid in the jacket is set and maintained at the desired experimental temperature using the thermostatic water bath.

-

The suspension is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The stirring should be vigorous enough to keep the solid suspended but not so fast as to cause significant splashing.

-

The solution is allowed to equilibrate for a sufficient period. This time can vary depending on the solvent and temperature and should be determined by preliminary experiments (e.g., by taking measurements at different time points until the concentration of the solute remains constant). A typical equilibration time is 24-48 hours.

-

Once equilibrium is reached, the stirring is stopped, and the excess solid is allowed to settle for a period (e.g., 2-4 hours) while maintaining the temperature.

-

A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent any undissolved solid particles from being collected.

-

The collected sample is then analyzed using one of the methods described below to determine the concentration of this compound.

Analytical Methods for Concentration Determination

This method determines the mass of the solute in a known mass or volume of the solvent by evaporating the solvent.

Apparatus:

-

Analytical balance (±0.0001 g)

-

Evaporating dish or beaker

-

Oven with temperature control

-

Desiccator

Procedure:

-

A clean and dry evaporating dish is accurately weighed on an analytical balance.

-

A known mass or volume of the filtered saturated solution (obtained from the isothermal equilibrium method) is transferred to the pre-weighed evaporating dish. The dish and its contents are then weighed again to determine the exact mass of the solution.

-

The solvent is evaporated from the solution by placing the evaporating dish in an oven at a temperature sufficient to remove the solvent without decomposing the this compound (e.g., 60-80°C).

-

After the solvent has completely evaporated, the dish containing the dry this compound residue is placed in a desiccator to cool to room temperature.

-

The cooled dish with the residue is weighed on the analytical balance.

-

The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be calculated and expressed in various units (e.g., g/100 g solvent, g/100 mL solvent).

This method determines the concentration of the acidic this compound by titrating it with a standardized basic solution.

Apparatus:

-

Burette (calibrated)

-

Pipettes

-

Erlenmeyer flasks

-

pH meter or a suitable colorimetric indicator (e.g., phenolphthalein)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known volume of the filtered saturated solution is accurately transferred to an Erlenmeyer flask using a pipette.

-

The sample is diluted with a suitable amount of distilled or deionized water to ensure the electrode of the pH meter is properly immersed.

-

A few drops of a colorimetric indicator are added, or a calibrated pH meter electrode is placed into the solution.

-

The standardized NaOH solution is added dropwise from the burette while the solution is continuously stirred.

-

The titration is continued until the endpoint is reached. If using an indicator, this is observed as a persistent color change. If using a pH meter, the endpoint is the point of inflection on the titration curve.

-

The volume of the NaOH solution used to reach the endpoint is recorded.

-

The concentration of this compound in the saturated solution is calculated based on the stoichiometry of the acid-base reaction (1 mole of this compound reacts with 2 moles of NaOH).

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many research and development processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.

Caption: A logical workflow for this compound solvent selection.

References

A Technical Guide to the Synthesis of D-Malic Acid from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of D-malic acid, a valuable chiral building block in the pharmaceutical and chemical industries, starting from the readily available feedstock, maleic anhydride (B1165640). The synthesis is a two-step process involving the initial non-stereoselective hydration of maleic anhydride to produce a racemic mixture of DL-malic acid, followed by a high-yield, enantioselective microbial resolution to isolate the desired D-enantiomer.

Overview of the Synthesis Pathway

The conversion of maleic anhydride to this compound is achieved through a chemo-biological approach. The first stage involves the chemical hydration of the anhydride to yield racemic DL-malic acid. The subsequent and critical step is the chiral resolution of this racemic mixture, where microorganisms that selectively metabolize L-malic acid are employed, leaving the desired this compound in the medium for recovery and purification.

Step 1: Hydration of Maleic Anhydride to DL-Malic Acid

The initial step is the hydrolysis of maleic anhydride to maleic acid, which is then hydrated to form a racemic mixture of D- and L-malic acid.[1] This reaction is typically carried out at elevated temperatures and pressures.[2] The presence of certain metal ions can catalyze the hydration reaction, increasing the yield of malic acid.[3]

Experimental Protocol: Catalytic Hydration of Maleic Anhydride

This protocol is based on the catalytic hydration method described in U.S. Patent 5,210,295.[3]

-

Preparation of Reactant Solutions:

-

Prepare a solution of maleic acid by dissolving 15 g of maleic anhydride in 30 g of water.

-

Prepare a second solution by dissolving 15.007 g of disodium (B8443419) maleate (B1232345) in 30.004 g of water.

-

-

Reaction Setup:

-

Combine the two solutions in a high-pressure autoclave. The molar ratio of sodium ions to total maleic acid should be in the range of 0.2 to 0.5 for optimal catalytic activity.[3]

-

Alternatively, calcium ions can be used as a catalyst, with a preferred molar ratio of calcium ions to acid in the range of 0.1 to 0.25.[3]

-

-

Reaction Conditions:

-

Product Recovery:

-

After the reaction is complete, cool the autoclave to room temperature.

-

The resulting aqueous solution contains DL-malic acid, along with some unreacted maleic acid and fumaric acid as a byproduct.

-

Quantitative Data for Hydration of Maleic Anhydride

| Parameter | Value | Reference |

| Starting Material | Maleic Anhydride | [3] |

| Solvent | Water | [3] |

| Catalyst | Sodium or Calcium Ions | [3] |

| Molar Ratio (Na+:Maleic Acid) | 0.2 - 0.5 | [3] |

| Molar Ratio (Ca2+:Maleic Acid) | 0.1 - 0.25 | [3] |

| Temperature | 160°C - 250°C | [3] |

| Pressure | Autogenous | [3] |

| Reaction Time | ≥ 2 hours | [3] |

digraph "Hydration_of_Maleic_Anhydride" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];MaleicAnhydride [label="Maleic Anhydride"]; Water [label="Water (H₂O)"]; DL_MalicAcid [label="DL-Malic Acid"]; HeatPressure [label="Heat (160-250°C)\nPressure", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Catalyst [label="Catalyst\n(Na⁺ or Ca²⁺ ions)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"];

{rank=same; MaleicAnhydride; Water;}

MaleicAnhydride -> DL_MalicAcid; Water -> DL_MalicAcid; HeatPressure -> DL_MalicAcid; Catalyst -> DL_MalicAcid; }

Step 2: Microbial Resolution of DL-Malic Acid

The key to obtaining enantiomerically pure this compound lies in the selective removal of the L-enantiomer from the racemic mixture. This is effectively achieved through microbial resolution, where specific microorganisms are used that can assimilate L-malic acid as a carbon and energy source while leaving this compound untouched.[4][5] Preferred microorganisms for this purpose include bacteria such as Pseudomonas putida and Acinetobacter calcoaceticus.[4][5]

Experimental Protocol: Microbial Resolution using Pseudomonas putida

This protocol is derived from the method described in patent WO 1991/002808 A1.[4]

-

Microorganism and Culture Medium:

-

Use a strain of Pseudomonas putida capable of assimilating L-malic acid but not this compound.

-

Prepare a suitable culture medium. A minimal salts medium is often sufficient, as these bacteria can utilize L-malic acid as the sole carbon source.[4] The medium should contain essential minerals and a nitrogen source.

-

-

Fermentation/Resolution Process:

-

Inoculate the sterile culture medium with a pre-culture of Pseudomonas putida.

-

Add the racemic DL-malic acid solution to the culture. It is important to control the concentration of this compound, as high concentrations can inhibit the microorganism. The concentration of this compound should ideally be kept below 2.5% (w/v).[4]

-

Maintain the pH of the culture between 4.5 and 9.0. As the L-malic acid is consumed, the pH will tend to rise. It is necessary to add an acid (e.g., sulfuric acid) to maintain the desired pH range.[4]

-

The fermentation is carried out with aeration at a suitable temperature for the growth of the microorganism (typically 25-37°C).

-

Monitor the consumption of L-malic acid using analytical techniques such as HPLC with a chiral column.

-

The process is complete when substantially all of the L-malic acid has been consumed.

-

-

Recovery of this compound:

-

Once the resolution is complete, separate the bacterial cells from the fermentation broth by centrifugation or filtration.

-

The resulting supernatant is an aqueous solution of this compound, which can then be purified.

-

Quantitative Data for Microbial Resolution of DL-Malic Acid

| Parameter | Value | Reference |

| Microorganism | Pseudomonas putida, Acinetobacter calcoaceticus | [4][5] |

| Substrate | Racemic DL-Malic Acid | [4] |

| This compound Concentration | < 2.5% (w/v) (to avoid inhibition) | [4] |

| pH | 4.5 - 9.0 | [4] |

| Enantiomeric Excess of this compound | ≥ 90% | [4] |

digraph "Microbial_Resolution" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];DL_MalicAcid [label="DL-Malic Acid Solution"]; Microorganism [label="Pseudomonas putida or\nAcinetobacter calcoaceticus", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; L_MalicAcid_Consumed [label="L-Malic Acid\n(Consumed by microorganism)"]; D_MalicAcid_Remaining [label="this compound\n(Remains in broth)"];

DL_MalicAcid -> Microorganism; Microorganism -> L_MalicAcid_Consumed [label="Metabolized"]; Microorganism -> D_MalicAcid_Remaining [label="Not Metabolized"]; }

Step 3: Purification of this compound

After the microbial resolution, the fermentation broth contains this compound, residual nutrients, and metabolic byproducts. A purification process is necessary to obtain high-purity this compound.

Experimental Protocol: Purification of this compound

-

Cell Removal:

-

Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

-

Decant the supernatant containing the this compound.

-

-

Decolorization and Initial Purification:

-

Treat the supernatant with activated carbon to remove colored impurities and other organic byproducts.[6]

-

Filter the solution to remove the activated carbon.

-

-

Ion-Exchange Chromatography:

-

Pass the decolorized solution through a column packed with a strongly basic anion-exchange resin to adsorb the this compound.[6]

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the this compound from the resin using a suitable eluent, such as a dilute solution of a strong acid (e.g., HCl or H₂SO₄).

-

-

Crystallization:

-

Concentrate the eluted this compound solution under reduced pressure.

-

Induce crystallization by cooling the concentrated solution.

-

Collect the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold water and dry them under vacuum.

-

Conclusion

The synthesis of this compound from maleic anhydride is a robust and efficient process that combines a straightforward chemical hydration step with a highly selective microbial resolution. This chemo-biological approach allows for the production of high-purity this compound, a valuable chiral intermediate for the pharmaceutical and fine chemical industries. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 2. US3379757A - Malic acid synthesis - Google Patents [patents.google.com]

- 3. US5210295A - Preparation of malic acid - Google Patents [patents.google.com]

- 4. WO1991002808A1 - Preparation of this compound or derivative - Google Patents [patents.google.com]

- 5. CA2035877A1 - Preparation of this compound or derivative - Google Patents [patents.google.com]

- 6. US3983170A - Process for the purification of malic acid - Google Patents [patents.google.com]

The Metabolic Crossroads of D-Malic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-malic acid, the dextrorotatory stereoisomer of malic acid, plays a fascinating and often overlooked role in bacterial metabolism. While L-malic acid is a well-known intermediate of the tricarboxylic acid (TCA) cycle, the pathways governing the synthesis and degradation of its D-enantiomer are more specialized, presenting unique enzymatic and regulatory features. The study of these pathways is not only crucial for understanding bacterial physiology and evolution but also holds significant potential for applications in biotechnology and drug development. This technical guide provides an in-depth exploration of the core metabolic pathways of this compound in bacteria, detailing the key enzymes, their kinetics, the underlying genetic regulation, and the experimental protocols used for their investigation.

Core Metabolic Pathways

Bacteria utilize two primary pathways for the metabolism of this compound: the direct oxidation pathway and the hydration of maleate (B1232345) pathway. The specific pathway employed is dependent on the bacterial species and the available carbon source.

Direct Oxidation of this compound

This pathway involves the direct conversion of this compound to pyruvate (B1213749) and CO2. The key enzyme in this process is the NAD(P)+-dependent D-malic enzyme . This enzyme catalyzes the oxidative decarboxylation of D-malate.

A prominent example of this pathway is found in Pseudomonas fluorescens. In this bacterium, an NAD-dependent D-malic enzyme is induced by the presence of exogenous D-malate[1][2]. This enzyme facilitates the entry of D-malate into the central carbon metabolism by converting it to pyruvate, which can then be utilized in the TCA cycle or for gluconeogenesis.

Hydration of Maleate

Several bacterial species, including Arthrobacter sp. and Pseudomonas pseudoalcaligenes, can produce this compound through the hydration of maleate[3][4]. This reaction is catalyzed by the enzyme maleate hydratase , which stereospecifically adds a water molecule to the double bond of maleate to form D-malate. This pathway is particularly relevant in environments where maleate, an industrial chemical, is present. The produced D-malate can then be further metabolized via the direct oxidation pathway.

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of this compound metabolism are dictated by the kinetic properties of its key enzymes. A summary of these properties is presented below.

| Enzyme | Bacterial Species | Substrate(s) | Km (mM) | Vmax or kcat | Optimal pH | Optimal Temp. (°C) | Cofactor(s) | Inhibitors | Subunit Structure | Molecular Weight (kDa) | Reference(s) |

| D-Malic Enzyme | Pseudomonas fluorescens | D-malate | 0.3 | 4-5 U/mg | 8.1 - 8.8 | - | NAD+, Divalent cations | Oxaloacetic acid, meso-tartaric acid, D-lactic acid, ATP | Tetramer (4 identical subunits) | ~175 (native), 34 (subunit) | [1][5] |

| D-Malate Dehydrogenase (DmlA) | Escherichia coli | D-malate, L(+)-tartrate, 3-isopropylmalate | - | - | - | - | NAD(P)+ | - | - | - | [6] |

| Maleate Hydratase | Pseudomonas pseudoalcaligenes | Maleate | 0.35 | - | 8.0 | 45 | None | d-malate (Ki=0.63 mM), d-citramalate (Ki=0.083 mM), 2,2-dimethylsuccinate (Ki=0.025 mM), Thiol reagents | Dimer (2 subunits) | 89 (native), 57 & 24 (subunits) | [4] |

| Maleate Hydratase | Arthrobacter sp. MCI2612 | Maleate | - | - | 8.5 | 45 | Fe2+, Sulfhydryl compounds | Hydroxylamine, p-chloromercuribenzoate, Chelating agents | - | - | [3] |

Genetic Regulation of this compound Metabolism

The expression of genes involved in this compound utilization is tightly regulated to ensure efficient carbon metabolism in response to environmental cues. Bacteria have evolved sophisticated regulatory networks, often involving operon structures, to control these pathways.

In Escherichia coli, the aerobic metabolism of D-malate is controlled by the LysR-type transcriptional regulator, DmlR . The dmlA gene, encoding D-malate dehydrogenase, is part of the dmlR-dmlA operon. DmlR acts as a transcriptional activator of dmlA expression in the presence of D-malate.

The regulation of malate (B86768) utilization in Enterococcus faecalis involves a two-component system encoded by the maeKR operon. This system senses the presence of malate and activates the expression of the maePE operon, which encodes a malate transporter (MaeP) and a malic enzyme (MaeE). This regulation is also subject to carbon catabolite repression by glucose.

References

- 1. Metabolism of l-Malate and d-Malate by a Species of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of l-Malate and d-Malate by a Species of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Malate dehydrogenase from Pseudomonas fluorescens UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Escherichia coli d-Malate Dehydrogenase, a Generalist Enzyme Active in the Leucine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

D-Malic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Malic acid, the (R)-enantiomer of hydroxysuccinic acid, has emerged as a valuable and versatile chiral building block in the asymmetric synthesis of a wide array of pharmaceuticals and biologically active molecules. Its readily available chiral center, coupled with its two carboxylic acid functionalities and a hydroxyl group, provides a rich platform for stereoselective transformations. This guide delves into the core properties, synthesis, and key applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties and Chiral Characteristics

This compound is a white crystalline solid with the molecular formula C₄H₆O₅ and a molecular weight of 134.09 g/mol . Its chirality arises from the stereogenic center at the C2 position, bearing a hydroxyl group. This inherent chirality is the cornerstone of its utility in transferring stereochemical information to target molecules.

| Property | Value |

| IUPAC Name | (2R)-2-hydroxybutanedioic acid |

| CAS Number | 636-61-3 |

| Molecular Formula | C₄H₆O₅ |

| Molecular Weight | 134.09 g/mol |

| Melting Point | 98-102 °C |

| Specific Rotation [α]D | +2.2° (c=3, H₂O) |

| Solubility | Soluble in water, methanol, ethanol, acetone |

Synthesis of Enantiomerically Pure this compound

The procurement of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. While it is less abundant in nature compared to its L-enantiomer, several methods have been established for its preparation.

Microbial Resolution of Racemic DL-Malic Acid

One of the most efficient methods for producing this compound is the kinetic resolution of a racemic mixture of DL-malic acid using microorganisms that selectively consume the L-enantiomer. Species such as Pseudomonas putida and Acinetobacter calcoaceticus have been effectively employed for this purpose.[1]

Experimental Protocol: Microbial Resolution of DL-Malic Acid using Pseudomonas putida

1. Culture Preparation:

-

Prepare a suitable culture medium for Pseudomonas putida (e.g., Luria-Bertani broth).

-

Inoculate the medium with a starter culture of Pseudomonas putida and incubate at 30°C with shaking until a sufficient cell density is reached.

2. Resolution Reaction:

-

Prepare a sterile aqueous solution of DL-malic acid (e.g., 10 g/L).

-

Adjust the pH of the solution to 7.0 with NaOH.

-

Inoculate the DL-malic acid solution with the prepared Pseudomonas putida culture.

-

Maintain the fermentation at 30°C with aeration and agitation. Monitor the consumption of L-malic acid using HPLC with a chiral column.

3. Isolation and Purification of this compound:

-

Once the L-malic acid is substantially consumed, remove the bacterial cells by centrifugation or filtration.

-

Acidify the supernatant to a low pH (e.g., pH 2) with a strong acid like HCl to precipitate any remaining proteins.

-

Further purify the this compound from the supernatant using techniques such as ion-exchange chromatography or crystallization.

Quantitative Data: This method can yield this compound with an enantiomeric excess (e.e.) of over 90%.[1] The final yield of this compound will depend on the initial concentration of the racemate and the efficiency of the microbial conversion.

Applications of this compound in Asymmetric Synthesis

This compound serves as a versatile C4 chiral building block, with each carbon atom being amenable to functionalization. This allows for the synthesis of a diverse range of chiral intermediates and final target molecules.

Synthesis of Chiral Lactones: (R)-3-Hydroxy-γ-butyrolactone

Chiral γ-butyrolactones are important structural motifs found in many natural products and pharmaceuticals. (R)-3-Hydroxy-γ-butyrolactone, a key intermediate for the synthesis of L-carnitine, can be synthesized from this compound.[2]

Experimental Protocol: Synthesis of (R)-3-Hydroxy-γ-butyrolactone from this compound

This protocol is adapted from the synthesis of the (S)-enantiomer from L-malic acid.

Step 1: Formation of (R)-3-Acetoxy-succinic anhydride (B1165640)

-

A mixture of this compound (13.4 g) and acetyl chloride (50 mL) is stirred for 3 hours.

-

The excess acetyl chloride is removed under reduced pressure.

-